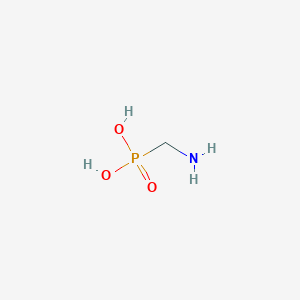

(Aminomethyl)phosphonic acid

Description

Propriétés

IUPAC Name |

aminomethylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6NO3P/c2-1-6(3,4)5/h1-2H2,(H2,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGRVRXRGTBOSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5037490 | |

| Record name | Aminomethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1066-51-9 | |

| Record name | (Aminomethyl)phosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1066-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminomethylphosphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001066519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Aminomethyl)phosphonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aminomethylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5037490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Aminomethyl)phosphonic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOMETHYLPHOSPHONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90825O5C1U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

tert-Butylaminomethylphosphonic Acid Pathway

A high-yield route involves synthesizing tert-butylaminomethylphosphonic acid through N-methylene-tert-butylamine and diethyl phosphonate condensation. Heating this intermediate in concentrated hydrobromic acid (48% HBr) at 175°C in sealed tubes eliminates isobutylene, producing AMPA with 92% efficiency. This method’s sealed reaction environment minimizes volatilization losses but requires specialized equipment.

Amine-Formaldehyde-Phosphorous Acid Condensation

Direct Acid-Catalyzed Synthesis

A one-pot method combines bis(2-ethylhexyl)amine (0.05 mol), phosphorous acid (H₃PO₃, 0.05 mol), and formaldehyde (37% solution, 0.1 mol) in hydrochloric acid. Refluxing for 24 hours followed by chloroform extraction and MgSO₄ drying yields 84% AMPA. The excess formaldehyde ensures complete methylolation, while HCl catalyzes both condensation and phosphorylation steps.

Ester Intermediate Hydrolysis

Phosphonate esters like [bis(2-ethylhexyl)amino]methylphosphonic acid dibutyl ester (BEADP) serve as hydrolyzable precursors. BEADP synthesis involves refluxing bis(2-ethylhexyl)amine with dibutyl phosphite and formaldehyde (molar ratio 1:1:2) in toluene. Hydrolysis with 1 M HCl converts BEADP to AMPA at 86% yield. Ester-based routes facilitate purification but add synthetic steps.

Phosphite Diester-Mediated Approaches

Patent-Specified Ternary Reaction

US2635112A discloses a method using diethyl phosphite (0.1 mol), formaldehyde (0.2 mol), and dibutylamine (0.1 mol) heated to 100–110°C for 5 hours. The resulting diethyl [(dibutylamino)methyl]phosphonate is hydrolyzed with potassium hydroxide (20% w/v) to yield 70% AMPA. Elevated temperatures accelerate iminium ion formation, critical for P–C bond establishment.

Solvent-Free Modifications

Recent adaptations eliminate organic solvents by employing excess phosphorous acid as both reactant and catalyst. Mixing equimolar amounts of amine, H₃PO₃, and formaldehyde under microwave irradiation (300 W, 80°C) reduces reaction time to 30 minutes while maintaining 78% yield. This approach minimizes waste but requires precise temperature control to prevent decomposition.

Comparative Analysis of Synthetic Methods

Table 1: Performance Metrics of AMPA Preparation Routes

*Estimated from analogous procedures.

Mechanistic Insights and Optimization Strategies

Nucleophilic Phosphorylation Dynamics

In PCl₃-mediated routes, the hydroxymethylamide’s –NH–CH₂–OH group reacts with PCl₃ to form a P–N bond, followed by esterification with trimethyl phosphite. Hydrolysis cleaves both the ester and amide groups, releasing AMPA. Excess PCl₃ (1.5 eq) is critical to suppress side reactions like P–O–P dimerization.

Acid Catalysis in Isobutylene Elimination

Concentrated HBr protonates the tert-butyl group’s tertiary carbon, facilitating β-hydride elimination. This generates isobutylene gas, detected via mass loss (theoretical 56.1 g/mol). Lower acid concentrations (≤30%) result in incomplete elimination, leaving 15–20% tert-butyl byproducts.

Solvent Effects on Ester Hydrolysis

Polar aprotic solvents like DMF accelerate BEADP hydrolysis by stabilizing the tetrahedral intermediate. Kinetic studies show a 2.5-fold rate increase in DMF versus THF, though solvent recovery remains challenging.

Emerging Techniques and Sustainability Considerations

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'AMEP a une large gamme d'applications dans la recherche scientifique :

Chimie : utilisé comme composé modèle pour étudier le comportement des bloqueurs des canaux calciques.

Biologie : étudié pour ses effets sur la dynamique du calcium cellulaire.

Médecine : utilisé dans le traitement de l'hypertension et de l'angine de poitrine. Il est également étudié pour son potentiel dans le traitement d'autres maladies cardiovasculaires.

Industrie : utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle qualité.

Mécanisme d'action

L'AMEP exerce ses effets en inhibant l'influx d'ions calcium dans les cellules musculaires lisses vasculaires et cardiaques. Cette inhibition se produit par le blocage des canaux calciques de type L, conduisant à la vasodilatation et à une réduction de la pression artérielle. Les cibles moléculaires comprennent les sites de liaison de la dihydropyridine et de la non-dihydropyridine sur les membranes cellulaires.

Applications De Recherche Scientifique

Environmental Applications

Biodegradation and Soil Dynamics

AMPA is a significant product of glyphosate degradation in soil. Studies have shown that AMPA can persist longer than glyphosate, raising concerns about its environmental impact. Research indicates that AMPA can adsorb onto soil particles, affecting its mobility and bioavailability in ecosystems .

Table 1: AMPA Adsorption Characteristics

| Property | Value |

|---|---|

| Soil Adsorption Coefficient | Varies by soil type |

| Half-life in Soil | Longer than glyphosate |

| Ecotoxicity to Earthworms | Significant effects noted |

Agricultural Applications

Herbicide Metabolism

As a metabolite of glyphosate, AMPA plays a role in understanding the environmental fate of herbicides. Its presence in agricultural runoff can indicate glyphosate usage and its potential ecological impacts .

Pesticide Development

AMPA has been explored for its potential use in developing new pesticides and herbicides due to its structural similarities with amino acids, which may allow for specific biological interactions within plant systems .

Medicinal Chemistry

Biological Activity

The structure of AMPA allows it to inhibit certain enzymes, making it a candidate for medicinal applications. Its analogs have shown promise in treating various diseases, including cancer and hypertension .

Case Study: Enzyme Inhibition

A study demonstrated that AMPA analogs effectively inhibited enzymes involved in metabolic pathways related to cancer progression. The inhibition was quantified using IC50 values, showcasing the compound's potential therapeutic relevance .

Industrial Applications

Corrosion Inhibition

AMPA derivatives are employed as corrosion inhibitors in various industrial processes. Their ability to form stable complexes with metal ions helps protect surfaces from oxidative damage .

Table 2: Industrial Uses of AMPA Derivatives

| Application | Description |

|---|---|

| Corrosion Inhibitors | Prevents metal degradation in chemical processes |

| Detergent Builders | Enhances cleaning efficiency in formulations |

| Organometallic Complexes | Used in catalysis and material protection |

Toxicological Studies

Health Effects of AMPA Exposure

Research has indicated that exposure to AMPA can lead to decreased cholinesterase activity in both animal models and human plasma samples, suggesting potential neurotoxic effects similar to those observed with glyphosate .

Table 3: Toxicity Findings

| Study Type | Findings |

|---|---|

| Animal Studies | Reduced plasma cholinesterase activity |

| Human Plasma Assays | Similar effects observed with glyphosate |

Mécanisme D'action

AMEP exerts its effects by inhibiting the influx of calcium ions into vascular smooth muscle and cardiac muscle cells. This inhibition occurs through the blockade of L-type calcium channels, leading to vasodilation and a reduction in blood pressure. The molecular targets include dihydropyridine and non-dihydropyridine binding sites on cell membranes .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The biological and chemical relevance of AMPA is best understood in comparison with structurally related phosphonic acids and amino acid analogues. Below is a detailed analysis supported by experimental

Table 1: Comparative Analysis of AMPA and Related Compounds

Key Differences and Mechanisms

Structural Backbone and Acidity: AMPA’s simple aliphatic structure contrasts with aromatic derivatives like p-aminophenylphosphonic acid, which exhibit reduced solubility due to hydrophobic interactions . The pKa of AMPA (~0.5) is significantly lower than that of carboxylic acid analogues (e.g., glycine, pKa ~2.3), enhancing its metal-chelating capacity and enzyme inhibitory effects .

Biological Activity :

- Enzyme Inhibition : AMPA and α-Ala-P inhibit hydrolytic enzymes (e.g., AChE, alkaline phosphatase) by mimicking tetrahedral transition states, a mechanism less effective in carboxylate analogues . Glyphosate, however, targets plant-specific pathways (shikimate), while its metabolite AMPA lacks herbicidal activity .

- Bone Targeting : EDTMP and AMPA both bind calcium, but EDTMP’s four phosphonic groups enable stronger hydroxyapatite affinity, making it superior for bone-targeted drug delivery .

Environmental Behavior :

- AMPA’s high polarity and ionic character result in weaker soil adsorption compared to glyphosate, leading to slower leaching but persistent environmental presence .

Material Science Applications: In perovskite solar cells, AMPA’s phosphonic acid group forms stronger bonds with SnO₂ substrates than glycine’s carboxylate, improving device efficiency (18.10% vs. 16.8%) and stability .

Contradictions and Limitations

Activité Biologique

(Aminomethyl)phosphonic acid, commonly referred to as AMPA, is a significant metabolite of glyphosate, a widely used herbicide. This compound has garnered attention due to its biological activity and potential implications in various fields, including agriculture and medicine. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications, and relevant research findings.

This compound is characterized by the following chemical properties:

- Molecular Formula : C₂H₈N₁O₃P

- Molar Mass : 109.07 g/mol

- pKa : 0.5, indicating it is a weak organic acid .

The biological activity of this compound primarily revolves around its ability to inhibit specific enzymes and mimic amino acids. It acts as a false substrate or inhibitor for various enzymes due to its structural similarity to natural substrates:

- Enzyme Inhibition : AMPA has been shown to inhibit enzymes such as alanine racemase and aminopeptidases, impacting metabolic pathways .

- Antibacterial Activity : Research indicates that phosphonodipeptides incorporating this compound exhibit antibacterial properties by inhibiting bacterial cell-wall biosynthesis .

Applications in Agriculture

This compound is primarily recognized for its role as a metabolite of glyphosate. Its presence in the environment raises concerns about its biological effects:

- Herbicide Metabolite : AMPA is produced when glyphosate is metabolized by microorganisms in the soil. It can persist in the environment, affecting non-target organisms .

- Toxicity Studies : Studies have indicated that AMPA has lower toxicity compared to glyphosate itself, with implications for environmental safety and human health .

Medical Applications

In addition to its agricultural significance, this compound has potential medical applications:

- Osteoporosis Treatment : AMPA is being investigated for its ability to inhibit the formation and dissolution of calcium phosphate crystals, which may aid in treating osteoporosis .

- Pharmaceutical Development : Its structural analogs are explored for their potential use in drug development due to their ability to modulate enzyme activities .

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Antibacterial Phosphonodipeptides :

-

Toxicokinetics in Humans :

- Research on glyphosate exposure among agricultural workers revealed detectable levels of AMPA in urine, suggesting significant human exposure through agricultural practices. The study highlighted the importance of dietary factors in AMPA exposure levels among populations living near agricultural fields .

- Environmental Persistence :

Comparative Table of Biological Activities

Q & A

Q. Basic Analytical Protocols

- HPLC with Post-Column Derivatization : EPA Method 547 uses fluorescence detection after derivatization with FMOC-Cl, achieving detection limits of 0.1 µg/L in water .

- LC-MS/MS : Provides structural confirmation via fragmentation patterns (e.g., m/z 112 → 63 for AMPA). Matrix-matched calibration is critical for accuracy in soil/sludge samples .

Q. Advanced Challenges in Complex Matrices

- Solid-Phase Extraction (SPE) : Cation-exchange cartridges (e.g., Strata-X-C) pre-concentrate AMPA while removing interferents like glyphosate .

- Isotope Dilution : ¹³C/¹⁵N-labeled AMPA internal standards correct for matrix effects in plant tissues (e.g., tea leaves) .

How does this compound inhibit enzymes, and what structural modifications enhance its bioactivity?

Mechanistic Insights

AMPA mimics the tetrahedral transition state of phosphatase substrates, binding to active sites via hydrogen bonds with P=O and NH₂ groups. Example targets:

Q. Advanced Design Strategies

- Phosphonamidate Prodrugs : Mask the phosphonate group to improve oral bioavailability. Hydrolysis in vivo releases the active compound .

- Hybrid Molecules : Conjugation with fluoroquinolones (e.g., ciprofloxacin) synergizes antibacterial effects .

How do computational models predict the coordination behavior of this compound with metal ions?

Q. Methodological Approaches

- Density Functional Theory (DFT) : Calculates binding energies for metal complexes (e.g., AMPA-Cu²⁺: ΔG = −45 kcal/mol). P=O and NH₂ groups act as bidentate ligands .

- Molecular Dynamics (MD) : Simulates chelation dynamics in aqueous environments, revealing preferential binding to Pb²⁺ over Ca²⁺ in contaminated water .

Q. Experimental Validation

- X-ray Crystallography : Confirms octahedral geometry in AMPA-Zn²⁺ complexes .

- Isothermal Titration Calorimetry (ITC) : Quantifies binding stoichiometry (n = 1:1 for AMPA-Fe³⁺) and affinity (Kd = 10⁻⁶ M) .

What are the degradation pathways of this compound in soil, and how do they impact environmental persistence?

Q. Key Pathways

Q. Advanced Mitigation Strategies

- Bioaugmentation : Inoculating contaminated sites with AMPA-degrading bacteria (e.g., Rhizobium meliloti) accelerates remediation .

How can enantiomeric purity of this compound derivatives be assessed and maintained during synthesis?

Q. Analytical Methods

Q. Synthetic Controls

- Low-Temperature Reactions : Minimize racemization during ester hydrolysis (e.g., −20°C for HCl-mediated reactions) .

What role does this compound play in designing metal-organic frameworks (MOFs)?

Application in Material Science

AMPA acts as a linker in MOFs due to its rigid C-P-O backbone:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.